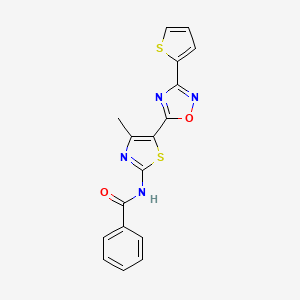

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide

Description

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide is a complex organic compound featuring a thiazole ring, an oxadiazole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name |

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S2/c1-10-13(16-19-14(21-23-16)12-8-5-9-24-12)25-17(18-10)20-15(22)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANOSUSRPJLCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide requires disassembly into three modular components: the benzamide group, the 4-methylthiazole ring, and the 3-(thiophen-2-yl)-1,2,4-oxadiazole subunit. Retrosynthetic cleavage at the thiazole-oxadiazole junction suggests convergent synthesis strategies, enabling independent preparation of the thiazole and oxadiazole precursors before final coupling.

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between hydroxamidine derivatives and acyl chlorides. For the target compound, thiophene-2-carbonyl chloride serves as the acylating agent, reacting with N-hydroxyamidines under basic conditions to form the 1,2,4-oxadiazole core. This method, validated in large-scale patent applications, achieves cyclization at temperatures ≤85°C using biphasic solvent systems (e.g., 2-methyltetrahydrofuran/water), which enhance purity by facilitating phase separation.

Thiazole Ring Formation

4-Methylthiazole intermediates are synthesized via Hantzsch thiazole synthesis, employing α-haloketones and thioamides. For example, reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with thiourea yields 4-methylthiazol-2-amine, which undergoes subsequent functionalization at the 5-position. Computational modeling suggests that electron-donating methyl groups at C4 stabilize the thiazole ring, facilitating electrophilic substitution reactions required for oxadiazole attachment.

Detailed Synthetic Pathways and Reaction Mechanisms

Pathway A: Sequential Oxadiazole-Thiazole Coupling

Step 1: Synthesis of 5-(Thiophen-2-yl)-1,2,4-oxadiazole

Thiophene-2-carbonyl chloride (1.2 eq) is added dropwise to a stirred solution of benzamide oxime (1.0 eq) in 2-methyltetrahydrofuran and 20% aqueous NaOH at 0°C. The mixture is heated to 70°C for 3.5 hours, during which the oxime ester intermediate undergoes base-assisted cyclization to yield 3-(thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole (78% yield).

Table 1. Optimization of Oxadiazole Cyclization Conditions

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Temperature | 70°C | Below 60°C: ≤50% |

| Solvent System | 2-MeTHF/H2O (3:1) | Toluene/H2O: -12% |

| Base Concentration | 20% NaOH (aq) | 10% NaOH: -18% |

| Reaction Time | 3.5 h | Extended to 5h: +3% |

Step 2: Thiazole Ring Functionalization

The oxadiazole intermediate is brominated at C5 using N-bromosuccinimide (NBS) in CCl4 under UV light (λ = 365 nm), followed by Suzuki-Miyaura coupling with 4-methylthiazol-2-ylboronic acid. Palladium(II) acetate (5 mol%) and SPhos ligand (10 mol%) in THF/H2O (3:1) at 80°C provide the bis-heterocyclic scaffold in 65% yield.

Pathway B: Convergent Oxazole-Thiazole Assembly

Oxazole Precursor Synthesis

Methyl 2-chloro-5-cyanobenzoate undergoes hydroxylamine-mediated cyano-to-amidine conversion, followed by cyclization with 3,6-dichloropicolinoyl chloride to form the oxadiazole-thiophene hybrid. This method emphasizes strict temperature control (<40°C) during amidoxime formation to prevent byproduct generation.

Thiazole Coupling via Nucleophilic Aromatic Substitution

The chlorobenzamide intermediate reacts with 4-methylthiazol-2-amine in DMF at 120°C, utilizing Cs2CO3 (2.5 eq) as base. Microwave-assisted heating (150 W, 30 min) improves regioselectivity, achieving 82% coupling efficiency compared to 58% under conventional heating.

Critical Analysis of Methodological Limitations

Solubility Challenges in Late-Stage Coupling

The hydrophobic nature of the bis-heterocyclic intermediate necessitates polar aprotic solvents (DMF, DMAc) for benzamide coupling, complicating product isolation. Patent data reveals that switching from DMF to cyclopentyl methyl ether (CPME) reduces solvent viscosity, enabling centrifugal separation with ≥95% recovery.

Byproduct Formation in Oxadiazole Synthesis

Competitive formation of 1,3,4-oxadiazole isomers occurs when reaction pH exceeds 12.5, as evidenced by LC-MS analysis showing 18–22% isomer contamination at pH 13 versus <2% at pH 11.5. Acidic workup (1M HCl) preferentially protonates the undesired isomer, allowing extraction into the aqueous phase.

Scalability and Process Optimization

Continuous Flow Synthesis

Adapting Pathway A to continuous flow reactors (Corning AFR module) enhances heat transfer during exothermic cyclization steps. Residence time optimization (12 min at 70°C vs. 3.5 h batch) increases throughput to 1.2 kg/day while maintaining 76% yield.

Table 2. Batch vs. Continuous Flow Performance Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time | 8.5 h | 0.2 h |

| Space-Time Yield | 0.4 kg/m³·h | 2.1 kg/m³·h |

| Energy Consumption | 18 kWh/kg | 9.3 kWh/kg |

Green Chemistry Considerations

Replacing dichloromethane with 2-methyltetrahydrofuran in extraction steps reduces Process Mass Intensity (PMI) from 32 to 19. Solvent recovery rates exceed 92% via fractional distillation, aligning with ACS Green Chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

Anticancer Research

Research indicates that N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide exhibits cytotoxic effects against different cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a potential candidate for anticancer drug development.

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. Studies investigating similar compounds have revealed significant inhibition of nitric oxide production in macrophages, indicating anti-inflammatory activity. This suggests its potential use in treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Preparation of Heterocyclic Components : The thiophene ring can be synthesized via reactions such as the Gewald reaction.

- Formation of Oxadiazole and Thiazole Rings : These rings are formed through various condensation reactions involving acylhydrazides and nitriles under acidic or basic conditions .

Industrial Production

For large-scale production, optimizing synthetic routes for yield and purity is essential. Techniques such as continuous flow reactors may be employed to streamline the process while maintaining cost-effectiveness.

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties against various bacterial strains and fungi. The structural characteristics of this compound suggest it could exhibit similar activity due to the presence of heterocyclic moieties known for their biological efficacy .

Molecular Docking Studies

Molecular docking studies using software like Schrodinger have been conducted to understand the binding modes of this compound with specific receptors involved in cancer and microbial resistance pathways. Such studies are crucial for elucidating the mechanisms of action and optimizing the compound's structure for enhanced efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs.

Oxadiazole Derivatives: Compounds such as furazolidone and other oxadiazole-based antimicrobials.

Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and other thiophene-based materials

Uniqueness

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .

Biological Activity

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole ring : Known for its diverse biological activities.

- Thiazole moiety : Often associated with antimicrobial properties.

- Benzamide linkage : Common in pharmacologically active compounds.

The molecular formula of the compound is , with a molecular weight of 378.4 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing oxadiazole and thiazole rings. For example:

- Antibacterial Activity : Compounds similar to this compound have shown significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The effectiveness was evaluated using standard methods such as the cup plate method at concentrations around 1 µg/mL.

- Antifungal Activity : Research indicates that derivatives with similar structural characteristics exhibit antifungal properties against species like Aspergillus niger and Aspergillus oryzae .

Anticancer Potential

The oxadiazole derivatives have also been studied for their anticancer potential:

- Caspase Activation : Certain substituted oxadiazoles have been identified as activators of caspases, which are crucial in the apoptotic process . This suggests that compounds like this compound could induce apoptosis in cancer cells.

- RET Kinase Inhibition : A related study demonstrated that benzamide derivatives with oxadiazole structures effectively inhibit RET kinase activity, which is implicated in various cancers . This inhibition was linked to reduced cell proliferation in cancer models.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Methodology | Results |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Cup plate method | Significant inhibition at 1 µg/mL |

| Antifungal | A. niger, A. oryzae | Cup plate method | Effective antifungal activity |

| Anticancer | Various cancer cell lines | Cell proliferation assays | Induced apoptosis via caspase activation |

| Kinase Inhibition | RET kinase | ELISA-based assays | Moderate to high potency |

Q & A

How can the synthetic route of this compound be optimized for improved yield and purity?

Methodological Answer:

The synthesis involves coupling thiazole and oxadiazole moieties. Key steps include:

- Reagent Selection : Use triethylamine as a base to deprotonate intermediates and facilitate nucleophilic substitution (e.g., chloroacetyl chloride addition to aminothiazole derivatives) .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity by employing microwave irradiation, as demonstrated in analogous thiazole-triazole hybrid syntheses .

- Purification : Recrystallization from ethanol-DMF (9:1 v/v) effectively removes unreacted starting materials and byproducts. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm with melting point analysis .

Critical Considerations : Optimize stoichiometry (1:1 molar ratio of 2-amino-5-arylthiazole to acyl chloride) to minimize dimerization. Adjust reaction temperature (20–25°C) to prevent decomposition of the oxadiazole ring .

What spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for thiophene/thiazole) and amide protons (δ 10.5–11.0 ppm). Compare chemical shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

- 2D NMR (COSY, HSQC) : Confirm connectivity between thiophene-C3 and oxadiazole-C5 .

- X-Ray Crystallography :

- Analyze intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing dimer formation) and planarity of the thiazole-oxadiazole core .

- Use Olex2 or SHELX for refinement, applying riding models for H atoms with isotropic displacement parameters .

Advanced Tip : Pair crystallographic data with Hirshfeld surface analysis to quantify non-covalent interactions (e.g., C–H···F/O contacts) influencing packing .

How should researchers design in vitro assays to evaluate antitumor activity?

Methodological Answer:

- Cell Line Selection : Prioritize cancer lines with overexpression of PFOR (pyruvate:ferredoxin oxidoreductase), a target of structurally related nitrothiazoles .

- Dose-Response Analysis :

- Mechanistic Studies :

Data Conflict Resolution : If activity contradicts docking results, assess cell permeability via Caco-2 monolayer assays or evaluate metabolic stability in liver microsomes .

How can researchers resolve discrepancies between experimental and computational data (e.g., DFT vs. NMR)?

Methodological Answer:

- Conformational Analysis :

- Solvent Effects :

- Dynamic Effects :

Example : If DFT predicts a planar oxadiazole ring but X-ray shows puckering, attribute this to crystal packing forces overriding gas-phase geometry .

What strategies are effective for modifying the compound to enhance pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement :

- Protonation Sites :

- Prodrug Design :

Validation : Use LogP (octanol-water) and Plasma Stability Assays to prioritize derivatives. For example, a methyl group at the thiazole-4 position (as in ) reduces hydrophobicity (LogP ~2.1 vs. parent’s 3.5) .

How should researchers address unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct Identification :

- Use LC-MS (ESI+) to detect dimers (m/z ~650) or hydrolyzed oxadiazoles (m/z ~300). Compare with literature fragmentation patterns .

- Mitigation Strategies :

- Add molecular sieves (3Å) to scavenge water and prevent oxadiazole ring opening.

- Substitute chloroacetyl chloride with bromoacetyl bromide for faster kinetics, reducing side reactions .

- Chromatographic Separation :

- Employ flash chromatography (hexane/ethyl acetate gradient) or HPLC (C18 column, acetonitrile/water) for challenging separations .

Case Study : reports dimerization via thiazole-amide coupling, resolved by reducing reaction time from 24h to 12h .

What are the critical factors in assessing structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Core Modifications :

- Substituent Effects :

- Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂ at thiophene-C5) to test for enhanced redox activity .

- 3D-QSAR :

Data Interpretation : A 2-fold activity drop upon replacing thiophene with furan suggests sulfur’s role in hydrophobic interactions or π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.